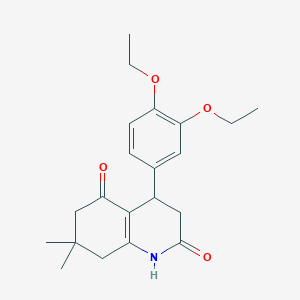
4-(3,4-diethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(3,4-diethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione often involves multi-step reactions, including the use of DMF and single-crystal X-ray diffraction for structural determination as exemplified by the synthesis of related quinoline derivatives (Da, 2002) and (Xiang, 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often reveals significant details such as conformational preferences and bond distances, providing insights into their reactive nature and stability. For instance, similar molecular structures and crystallography studies provide understanding on the ring conformations and intermolecular interactions as discussed in works by Shahani et al. (2010) and Xiang (2009) (Shahani et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound demonstrate their reactivity and functional group transformations. For instance, McOmine et al. (1969) studied the reactions of polymethoxybiphenylenes, which can provide insights into the chemical behavior of closely related compounds (McOmine et al., 1969).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are critical for understanding their applications and handling. Detailed physical property analysis can be found in studies like those by Da (2002) and Xiang (2009), which discuss crystal structures and solubility aspects (Da, 2002), (Xiang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and degradation products, are essential for understanding how these compounds can be used and modified. Studies like those of McOmine et al. (1969) provide insights into the reactivity and stability of related compounds (McOmine et al., 1969).
Aplicaciones Científicas De Investigación
Organic Synthesis and Reactivity
Quinoline derivatives have been extensively studied for their reactivity and utility in organic synthesis. For instance, quinoline compounds have been utilized in Diels-Alder reactions, demonstrating their versatility in forming complex heterocyclic structures (Chauncey & Grundon, 1990). These reactions are pivotal in synthesizing novel heterocyclic compounds with potential applications in developing new materials and pharmaceuticals.
Electrochemical Studies
Electrochemical behavior of α-hydroxy and α-methoxy quinones has been correlated with acidity changes in acetonitrile, offering insights into the redox properties of quinoline derivatives. Such studies are essential for understanding the electrochemical properties of organic compounds, which can be applied in battery technology, sensors, and organic electronic devices (Bautista-Martínez et al., 2004).
Corrosion Inhibition
Novel quinoline derivatives have shown significant potential as corrosion inhibitors for metals in acidic mediums, highlighting their application in protecting materials against corrosion. This research indicates the practical utility of quinoline derivatives in industrial applications, such as in coatings and protective layers for metals to enhance their durability and lifespan (Singh et al., 2016).
Pharmacological Activities
Quinoline derivatives have been explored for their pharmacological activities, including anticonvulsant, antibacterial, and antifungal properties. These studies underscore the therapeutic potential of quinoline compounds in developing new drugs and treatments for various diseases. For example, specific derivatives have shown cytotoxic activities against cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2003).
Propiedades
IUPAC Name |
4-(3,4-diethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-25-17-8-7-13(9-18(17)26-6-2)14-10-19(24)22-15-11-21(3,4)12-16(23)20(14)15/h7-9,14H,5-6,10-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFRHLIMAMQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
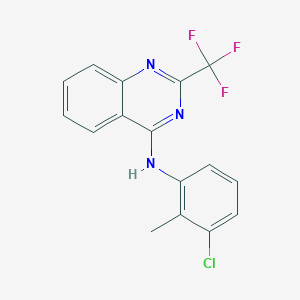
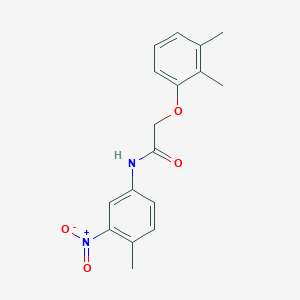
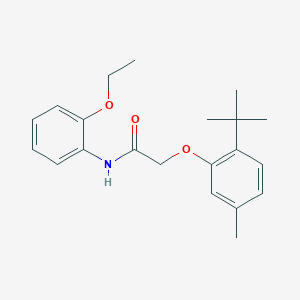
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
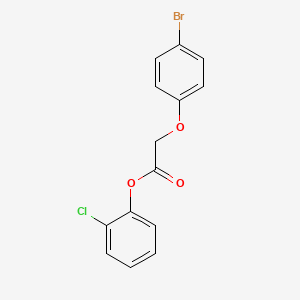
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
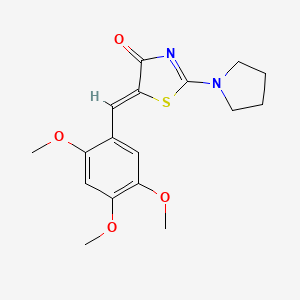
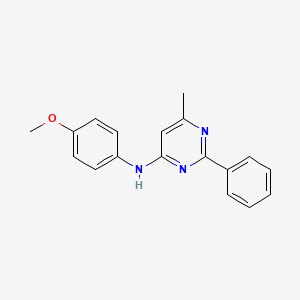
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5516796.png)